molecular formula C26H19BrN2O3 B12037081 1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate CAS No. 765309-19-1

1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate

Cat. No.: B12037081
CAS No.: 765309-19-1
M. Wt: 487.3 g/mol
InChI Key: SOZOVALZXHYTDV-LQKURTRISA-N
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Description

1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is a complex organic compound with a unique structure that includes a bromobenzoyl group, a carbohydrazonoyl group, a naphthyl group, and a methylbenzoate group

Preparation Methods

The synthesis of 1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Chemical Reactions Analysis

1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Scientific Research Applications

1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate can be compared with other similar compounds, such as:

  • 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
  • 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
  • 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate

These compounds share similar structural features but differ in the position and type of substituents on the benzoyl and naphthyl groups. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .

Properties

CAS No.

765309-19-1

Molecular Formula

C26H19BrN2O3

Molecular Weight

487.3 g/mol

IUPAC Name

[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C26H19BrN2O3/c1-17-6-8-20(9-7-17)26(31)32-24-15-12-18-4-2-3-5-22(18)23(24)16-28-29-25(30)19-10-13-21(27)14-11-19/h2-16H,1H3,(H,29,30)/b28-16+

InChI Key

SOZOVALZXHYTDV-LQKURTRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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